Xylaric acid

Description

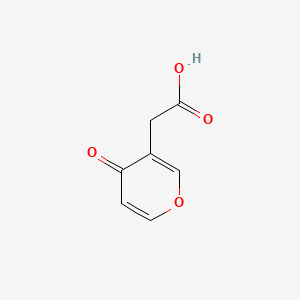

Structure

2D Structure

3D Structure

Properties

CAS No. |

10158-64-2 |

|---|---|

Molecular Formula |

C7H6O4 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-(4-oxopyran-3-yl)acetic acid |

InChI |

InChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10) |

InChI Key |

OIYFAQRHWMVENL-UHFFFAOYSA-N |

SMILES |

C1=COC=C(C1=O)CC(=O)O |

Canonical SMILES |

C1=COC=C(C1=O)CC(=O)O |

Other CAS No. |

10158-64-2 |

Synonyms |

gamma-pyrone-3-acetic acid L 741,494 L 741494 L-741,494 L-741494 |

Origin of Product |

United States |

Sophisticated Chemical Synthesis and Derivatization Methodologies of Xylaric Acid

Chemoenzymatic and Catalytic Synthesis Routes for Xylaric Acid and its Derivatives

The production of this compound has evolved from traditional chemical methods to more efficient and environmentally benign chemoenzymatic and catalytic routes. These modern approaches aim to improve yield, selectivity, and sustainability.

A notable method for this compound synthesis involves the oxidative degradation of 5-ketogluconic acid. smolecule.comgoogle.com This process is typically carried out in an alkaline medium using oxygen or an oxygen-containing gas. google.comgoogle.com The reaction yields this compound and formic acid. google.com This approach is significant because 5-ketogluconic acid can be derived from abundant and inexpensive starting materials, offering a potentially more economical route than processes starting from xylose. google.com The reaction temperature is preferably maintained between 20° and 60° C, with an optimal range of 40° to 50° C, and can be enhanced by the use of catalysts and/or pressure. google.com

Another oxidative pathway is the nitric acid oxidation of pentoses like D-xylose. umt.edugoogle.com However, this method has been reported to be challenging in terms of isolating the resulting aldaric acids. umt.edugoogle.com

The aerobic oxidation of xylose to this compound using heterogeneous catalysts in water is a prominent and efficient method. researcher.lifenih.gov Among various catalysts, those based on platinum, particularly platinum on carbon (Pt/C), have demonstrated the best activity. researcher.lifenih.govosti.gov This process is sensitive to reaction parameters such as temperature and pH. While higher temperatures can accelerate the reaction, they may also lead to the C-C cleavage of intermediate products, which reduces the selectivity for this compound. researcher.lifenih.gov

Research has shown that conducting the oxidation at a neutral pH and a temperature of 60°C can achieve a this compound yield as high as 64%. researcher.lifenih.govosti.gov The pressure of oxygen and the amount of platinum catalyst also significantly influence the reaction's reactivity. mdpi.comnih.govosti.gov Bimetallic catalysts, such as PtAu and PtCu, have also been investigated and have shown synergistic effects, with some PtCu catalysts on a zirconia support exhibiting good selectivity towards this compound. aidic.it An electrocatalytic system using nickel oxide (NiO) and a nitroxyl (B88944) radical like TEMPO has also been developed for the selective oxidation of xylose to this compound, achieving high yields. sciengine.com

Table 1: Comparison of Catalytic Systems for Xylose Oxidation to this compound

| Catalyst System | Support | Oxidant | Temperature (°C) | pH | Max. Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pt/C | Carbon | O₂ | 60 | Neutral | 64 | researcher.lifenih.govosti.gov |

| PtCu/ZrO₂ | Zirconia | O₂ | 80 | Base-free | - | aidic.it |

| NiO + TEMPO | - | Electrocatalytic | 20 | 11 | 92-93 | sciengine.com |

| Pt, Pd, Au, Ru, Cu | Carbon | O₂ | - | - | 64 | aidic.it |

This table is interactive. Click on the headers to sort the data.

Novel strategies for this compound synthesis continue to be explored to improve efficiency and sustainability. One such strategy is the chemoenzymatic synthesis approach. This involves a combination of chemical and enzymatic steps. For instance, a chemoenzymatic route can be employed to produce xylitol (B92547) monoesters, where xylitol is first chemically protected to make it soluble in an organic solvent, followed by enzymatic esterification. researchgate.net While this example focuses on a derivative, the principle of combining chemical and enzymatic reactions is a key area of development for producing bio-based chemicals like this compound.

Another innovative approach is the use of an electrocatalytic system. A system composed of nickel oxide (NiO) and a nitroxyl radical (like TEMPO or its derivative ACT) has been shown to be effective for the selective oxidation of xylose to this compound with excellent yields (92-93%). sciengine.com In this system, the nitroxyl radical oxidizes the primary alcohol group of xylose to an aldehyde, and the NiO then catalyzes the oxidation of the aldehyde to a carboxylic acid. sciengine.com

Catalysis in Xylose Oxidation to this compound

Stereoselective Synthesis of this compound Isomers

This compound is a meso compound, meaning it has a plane of symmetry and is achiral, despite having chiral centers. chemrj.orgresearchgate.net The synthesis of this compound from D-xylose naturally yields the meso isomer. umt.edu The stereochemistry of aldaric acids, including this compound, is crucial as it influences the properties of polymers derived from them. researchgate.net

The stereoselective synthesis of specific isomers of other aldaric acids is an active area of research, often employing chiral starting materials from the "chiral pool" like sugars. ethz.ch While this compound itself is meso, the principles of stereoselective synthesis are relevant when considering its relationship with its diastereomers, such as L-arabinaric acid (L-lyxaric acid) and D-arabinaric acid (D-lyxaric acid), which can also be synthesized via nitric acid oxidation of the corresponding pentoses. umt.edugoogle.com The isolation and characterization of these different stereoisomers are important for understanding their unique properties and potential applications. umt.edu

Functionalization and Derivatization of this compound for Material Science and Research Applications

The presence of multiple hydroxyl and two carboxylic acid groups makes this compound a versatile building block for creating a wide range of derivatives with applications in material science and research. smolecule.com Functionalization can occur at the carboxylic acid groups, for example, through esterification to form esters or reaction with diamines to form polyamides. smolecule.comumt.edu

This compound is a key monomer for the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons". google.comumt.edu These polymers are created through the condensation polymerization of an esterified aldaric acid, such as a this compound ester, with a primary diamine. google.comumt.edu The properties of the resulting PHPAs, such as water solubility and melting point, are influenced by the stereochemistry of the aldaric acid and the length of the alkylenediamine monomer. researchgate.net For example, polyamides derived from this compound tend to have bent conformations, which can reduce intermolecular attractive forces between polymer chains. researchgate.net

Copolymers of this compound with other aldaric acids, such as galactaric acid or glucaric acid, have also been synthesized. google.com Additionally, this compound has been used to create lignin-based polymer network systems. researchgate.net In one study, a prepolymer was synthesized from esterified this compound and methylene (B1212753) diphenyl diisocyanate, which was then crosslinked with lignin (B12514952) and polyethylene (B3416737) glycol to create stiff polyurethane materials with high Young's modulus values. researchgate.net this compound derivatives, specifically N,N'-diallylaldardiamides, have also been synthesized and used as cross-linkers to create bio-based hydrogels from xylan (B1165943) derivatives. researchgate.netresearchgate.net

Table 2: Examples of this compound-Derived Polymers and Their Monomers

| Polymer Type | This compound Derivative | Co-monomer(s) | Reference |

|---|---|---|---|

| Polyhydroxypolyamide (PHPA) | Esterified this compound | Alkylenediamines (e.g., hexamethylenediamine) | umt.eduresearchgate.net |

| Polyurethane Network | Esterified this compound | Methylene diphenyl diisocyanate, Lignin, Polyethylene glycol | researchgate.net |

| Hydrogel | N,N'-diallylxylardiamide (cross-linker) | Xylan derivatives | researchgate.netresearchgate.net |

| Copolyamide | This compound | Galactaric acid or Glucaric acid, Diprimary amines | google.com |

This table is interactive. Click on the headers to sort the data.

Ligand Synthesis and Coordination Chemistry with this compound

This compound's structure, featuring multiple hydroxyl and carboxyl functional groups, makes it an effective chelating agent and a versatile ligand in coordination chemistry. smolecule.com Its ability to form stable complexes with a variety of metal ions has led to the synthesis and characterization of numerous coordination compounds, including complex heteronuclear and polymeric structures. smolecule.comidsi.md

The synthesis of these coordination compounds often involves reacting this compound (abbreviated as H₅Xylar) with metal salts or oxides in an aqueous solution. For instance, heteronuclear coordination compounds of germanium(IV) and various 3d metals have been synthesized using this compound as a primary ligand. researcher.lifercsi.science In one synthetic approach, Germanium(IV) oxide (GeO₂) and this compound are heated in water. Subsequently, a salt of a 3d metal and a secondary ligand, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy), are introduced to form mixed-ligand complexes. researcher.lifemicrobiolj.org.ua

X-ray diffraction studies have revealed intricate structures for these compounds. A common motif is the formation of a tetranuclear xylaratogermanate anion, such as [(OH)₂Ge₂(μ-HXylar)₄Ge₂(μ-OH)₂]⁴⁻. researcher.life In this anion, the germanium atoms can exhibit five- or six-coordination. Each germanium atom is bonded to the deprotonated carboxyl and hydroxyl groups of two separate this compound molecules. researcher.life The structure is further stabilized by bridging hydroxyl groups between germanium atoms. researcher.life These complex anions then form ionic-type complexes with cationic metal-ligand units, such as [Cu(Phen)₃]²⁺ or [Ni(bipy)₃]²⁺. researcher.life

The coordination behavior is not limited to discrete polynuclear clusters. Under certain conditions, this compound can facilitate the formation of coordination polymers. idsi.md For example, a complex involving tin (Sn) and copper (Cu), with the formula [Sn₄Cu₈.₅(HXylar)₂(Xylar)₄O₂(OH)(H₂O)₁₂.₅]·17.2H₂O, has been identified as a coordination polymer. idsi.md Spectroscopic methods, particularly IR spectroscopy, are crucial for characterizing these complexes. The presence of absorption bands for asymmetric and symmetric valence vibrations of the carboxylate groups (COO⁻) and bands corresponding to Ge-O bonds confirms the coordination of this compound to the metal centers. researcher.life

Detailed research findings on xylaratogermanate complexes are summarized below:

| Complex | Metal Ions | Secondary Ligand | Structural Features | Ref |

| [Cu(Phen)₃]₂[(OH)₂Ge₂(μ-HXylar)₄Ge₂(μ-OH)₂] | Cu²⁺, Ge⁴⁺ | 1,10-phenanthroline | Tetranuclear germanate anion with complex cations. | researcher.life |

| [Fe(bipy)₃]₂[(OH)₂Ge₂(μ-HXylar)₄Ge₂(μ-OH)₂]·12Н₂О·2CH₃CN | Fe²⁺, Ge⁴⁺ | 2,2′-bipyridine | Contains tetranuclear xylaratogermanate anion. | researcher.life |

| [Ni(bipy)₃]₂[(OH)₂Ge₂(μ-HXylar)₄Ge₂(μ-OH)₂]·20Н₂О·2C₂H₅OH | Ni²⁺, Ge⁴⁺ | 2,2′-bipyridine | Contains tetranuclear xylaratogermanate anion. | researcher.life |

| Li₄[Ge₂(OH)₂(m-Xylar)₂]∙4Н₂О | Li⁺, Ge⁴⁺ | None | Cationic-anionic type complex. | indexcopernicus.com |

Green Chemistry Principles and Sustainable Production of this compound

The production of this compound is increasingly aligning with the principles of green chemistry, focusing on the use of renewable feedstocks and environmentally benign processes. This compound is recognized as a promising bio-based chemical, derivable from the oxidation of xylose, a pentose (B10789219) sugar abundant in lignocellulosic biomass like wood and agricultural residues. osti.govrbciamb.com.br This positions this compound as a sustainable alternative to petroleum-derived chemicals. researchgate.net

A key green methodology for this compound production is the aerobic oxidation of D-xylose in water. osti.gov This process utilizes heterogeneous catalysts, with platinum supported on carbon (Pt/C) demonstrating high activity and selectivity. osti.gov The reaction can be performed under mild conditions, such as at neutral pH and a relatively low temperature of 60°C, which are energy-efficient. osti.gov Under these optimized conditions, this compound yields as high as 64% have been achieved. osti.gov The catalyst also shows good potential for recycling, maintaining comparable activity over multiple cycles with no significant metal leaching. osti.gov

Further research into catalysis aims to enhance efficiency. The use of bimetallic catalysts, such as gold-platinum supported on titanium dioxide (PtAu/TiO₂), has been shown to significantly improve the reaction rate for xylose oxidation. aiche.org

Another sustainable route involves the oxidative degradation of 5-ketogluconic acid, which can also be derived from biomass, in an alkaline medium using oxygen. smolecule.comgoogle.comgoogle.com Biocatalytic methods, which employ enzymes to carry out chemical transformations, represent another frontier in the green synthesis of this compound and other sugar-derived acids. magtech.com.cnacib.at These enzymatic processes operate under mild conditions, exhibit high selectivity, and are environmentally friendly, conforming to the goals of atom economy and green chemistry. magtech.com.cn

The role of this compound as a building block for value-added products further enhances its green credentials. It can be used as a monomer for the synthesis of biodegradable polymers, such as polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons". researchgate.netcelignis.comumt.edu These polymers are synthesized through the condensation polymerization of an esterified aldaric acid like this compound with a diamine. researchgate.netumt.edu The development of such bio-based polymers from a renewable resource like this compound is a significant step towards a circular economy and sustainable material science. connectedpapers.comresearchgate.net

A comparison of different sustainable production methods is presented below:

| Production Method | Feedstock | Catalyst/Medium | Key Advantages | Ref |

| Aerobic Catalytic Oxidation | D-Xylose | Pt/C in water | High yield (64%), mild conditions, catalyst recyclable. | osti.gov |

| Bimetallic Catalytic Oxidation | D-Xylose | PtAu/TiO₂ | High efficiency (TOF=500h⁻¹). | aiche.org |

| Oxidative Degradation | 5-Ketogluconic acid | Alkaline medium with O₂ | Utilizes a bio-derived intermediate. | smolecule.comgoogle.com |

| Biocatalysis | Nitriles/Sugars | Nitrilase/Other enzymes | Mild conditions, high selectivity, eco-friendly. | magtech.com.cn |

Elucidation of Biosynthetic Pathways and Metabolic Engineering for Xylaric Acid

Enzymatic Pathways and Catalytic Mechanisms in Xylaric Acid Biosynthesis

The biosynthesis of this compound from D-xylose in microorganisms primarily involves a two-step oxidation process. The initial and often rate-limiting step is the oxidation of the aldehyde group at the C1 position of D-xylose to form D-xylonolactone. This reaction is catalyzed by an NAD(P)+ dependent D-xylose dehydrogenase. The resulting D-xylonolactone can then undergo spontaneous hydrolysis or be enzymatically converted to D-xylonic acid by a D-xylono-1,4-lactonase.

The subsequent oxidation of the primary hydroxyl group at the C5 position of D-xylonic acid to a carboxylic acid group yields this compound. This step is a significant challenge in developing a complete biosynthetic pathway. While the oxidation of sugars to their corresponding aldaric acids can be achieved chemically, biological routes are more complex. In some bacteria, the catabolism of D-xylonic acid proceeds through dehydration and cleavage reactions rather than oxidation to this compound.

For the related C6 sugar acid, D-glucaric acid, a key enzyme is uronate dehydrogenase (Udh), which oxidizes the C6-aldehyde of glucuronate. The introduction of a gene encoding a uronate dehydrogenase into a host organism is a strategy being explored for the production of aldaric acids. The direct enzymatic oxidation of D-xylonic acid to this compound in a native pathway has not been extensively characterized.

The catalytic mechanisms often involve metal-dependent enzymes. For instance, the aerobic oxidation of xylose to this compound can be achieved using platinum-based catalysts in chemical synthesis, suggesting that metalloenzymes could play a role in biological systems.

Microbial Systems for this compound Production and Conversion

A variety of microorganisms, including fungi, bacteria, and yeast, are being investigated and engineered for the production of this compound and its precursor, D-xylonic acid.

Fungal Biosynthesis of this compound

Fungi, particularly from the genus Xylaria, have been identified as natural producers of various secondary metabolites, including compounds structurally related to acids. For example, Xylaria grammica produces grammicin and the methyl ester of this compound. While the complete biosynthetic pathway for this compound in these fungi is not fully elucidated, their metabolic machinery presents a potential source of novel enzymes for heterologous expression in more tractable production hosts. Some fungi are known to metabolize D-xylose through an oxidoreductive pathway, which could be engineered to channel intermediates towards this compound.

Bacterial and Yeast Metabolic Routes to this compound Precursors

Bacteria and yeast are the primary platforms for metabolic engineering efforts aimed at producing this compound precursors like D-xylonic acid.

Bacteria:

Caulobacter crescentus metabolizes D-xylose through a distinct oxidative pathway initiated by an NAD+-dependent xylose dehydrogenase (XDH), which converts D-xylose to D-xylonolactone. This pathway then proceeds to D-xylonic acid.

Gluconobacter oxydans is known for its efficient oxidation of various sugars and has been used for the production of D-xylonic acid from D-xylose.

Corynebacterium glutamicum has been engineered to produce both xylitol (B92547) and D-xylonic acid from xylose. By expressing a xylose dehydrogenase, the flux can be directed towards D-xylonic acid production.

Yeast:

Saccharomyces cerevisiae , a robust industrial microorganism, is a common target for metabolic engineering. While it does not naturally utilize xylose efficiently, heterologous pathways have been introduced to enable its conversion. Engineered S. cerevisiae strains expressing a xylose dehydrogenase have been shown to produce D-xylonic acid.

Komagataella phaffii (formerly Pichia pastoris) has also been engineered with xylose dehydrogenases to produce D-xylonic acid.

Genetic Regulation and Transcriptional Control of this compound Biosynthesis

The efficient production of this compound in microbial hosts relies on the precise control of gene expression within the engineered metabolic pathways. Transcriptional regulation strategies are crucial for optimizing enzyme levels and redirecting metabolic flux.

In Caulobacter crescentus, the enzymes for D-xylose metabolism, including xylose dehydrogenase, are encoded in the xylose-inducible xylXABCD operon. Understanding such native regulatory systems can inform the design of synthetic circuits in other organisms.

In engineered Corynebacterium glutamicum, nitrogen-dependent promoters have been utilized for dynamic control of gene expression. For instance, the promoters PamtA and PamtB, which are induced under nitrogen limitation, have been used to control the expression of genes for xylitol and D-xylonic acid biosynthesis. This strategy allows for decoupling product formation from cell growth, which can be particularly beneficial when the product is inhibitory to the host. The global repressor protein AmtR mediates this nitrogen-dependent regulation.

In Saccharomyces cerevisiae, the selection of promoters with appropriate strength and regulatory characteristics is critical. High-copy number plasmids often require more stringent promoter selection compared to low-copy number plasmids. The optimization of transcriptional regulation, for example by reconstructing promoters, can significantly enhance the production of target molecules.

Advanced Metabolic Engineering Strategies for Optimized this compound Production

To achieve high titers and yields of this compound, advanced metabolic engineering strategies are employed to optimize microbial cell factories. These strategies focus on enhancing the biosynthetic pathway, eliminating competing pathways, and ensuring efficient transport of substrates and products.

Pathway Optimization and Flux Redirection

A key strategy is the overexpression of genes encoding the enzymes directly involved in the this compound biosynthetic pathway. This increases the catalytic capacity for each step of the conversion.

Simultaneously, it is often necessary to delete or downregulate genes in competing metabolic pathways to redirect the carbon flux towards the desired product. For example, in S. cerevisiae, limiting the carbon flux into glycolysis can increase the availability of precursors for other pathways.

Another critical aspect is cofactor balancing. The initial oxidation of D-xylose by xylose dehydrogenase often requires NAD(P)+. Ensuring a sufficient supply of the appropriate cofactor is essential for pathway efficiency.

Transporter engineering is also a vital component of metabolic engineering. Efficient uptake of the substrate (D-xylose) and export of the product (this compound) can prevent feedback inhibition and reduce product toxicity. For instance, specific transporters for sugar acids, including D-xylaric acid, have been identified and characterized in fungi, which can be expressed in production hosts to facilitate export.

Table of Research Findings in Metabolic Engineering for this compound Precursors

| Microorganism | Engineering Strategy | Product | Titer | Yield/Productivity | Reference |

| Saccharomyces cerevisiae B67002 xylB | Genetic engineering | D-xylonic acid | 43 g/L | 0.06 g/gx⁻¹ h⁻¹ | |

| Gluconobacter oxydans NL71 | Whole-cell catalysis optimization | D-xylonic acid | 88.44 ± 2.7 g/L | 6.64 ± 0.20 g/gx⁻¹ h⁻¹ | |

| Corynebacterium glutamicum gX-PamtA-xylB | Nitrogen-limitation induced production | D-xylonic acid | 34 ± 1.1 g/L | - | |

| Komagataella phaffii | Expression of a bacterial xylose dehydrogenase | D-xylonic acid | up to 37 g/L | >0.9 g/g |

Transporter Engineering for this compound Metabolites

Efficient microbial production of value-added chemicals like this compound necessitates robust metabolic engineering strategies. A critical, yet often challenging, aspect of this process is the engineering of membrane transporters to facilitate the export of the final product out of the cell. The accumulation of acidic products within the cytoplasm can lead to toxicity and feedback inhibition of biosynthetic pathways, thereby limiting production titers and yields. oup.comencyclopedia.pub Consequently, the identification and implementation of efficient transporters capable of exporting this compound and its precursors are paramount for developing economically viable microbial cell factories. oup.comnih.gov

Research into transporters for dicarboxylic acids, including this compound, has led to the investigation of various transporter families in both fungi and bacteria. researchgate.net In fungi, the Jen family of carboxylic acid transporters, which are part of the Major Facilitator Superfamily (MFS), has been a primary focus. oup.comresearchgate.net Studies have been conducted to screen and characterize members of this family for their ability to transport a range of sugar acids with biotechnological relevance. oup.comnih.gov

A significant finding in this area is the identification of a specific transporter from the yeast Candida albicans that recognizes this compound. oup.comoup.comnih.gov Through heterologous expression in a Saccharomyces cerevisiae strain lacking its native monocarboxylate transporters, researchers have demonstrated that the protein CaJen2 is capable of transporting this compound, as well as another dicarboxylic sugar acid, mucic acid. oup.comoup.comnih.govuminho.pt The affinity of this transporter for this compound was quantified, providing crucial data for future engineering efforts. uminho.pt

| Transporter | Source Organism | Substrate | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| CaJen2 | Candida albicans | This compound | 27.6 mM | uminho.pt |

| CaJen2 | Candida albicans | Mucic Acid | 32.9 mM | uminho.pt |

The identification of CaJen2 as a this compound transporter is a key step toward engineering yeast strains for enhanced this compound production. oup.comnih.gov The ability to promote substrate efflux is a desirable characteristic for these transporters. oup.comnih.gov For instance, the S. cerevisiae transporter ScJen1 has been shown to facilitate lactate (B86563) efflux depending on substrate and proton gradients, a principle that could be applied to this compound export. oup.comoup.com

While direct transporters for this compound are still being uncovered, research on related C5 sugar acid transporters, such as those for D-xylonic acid, provides valuable insights. In bacteria like Escherichia coli, several transporters have been identified for sugar acids, primarily belonging to the Major Facilitator Superfamily (MFS) or the Ion Transporter (IT) Superfamily. nih.gov For instance, the protein YagG in E. coli has been identified as a D-xylonic acid transporter. nih.gov Similarly, transporters such as GntP and KguT have also been associated with D-xylonic acid transport. researchgate.net In fungi, beyond this compound, members of the Jen family have been shown to transport a variety of sugar acids, including gluconic, saccharic, and mucic acids, with varying specificities. oup.comnih.gov

| Transporter | Source Organism | Substrate(s) | Transporter Family | Reference |

|---|---|---|---|---|

| CaJen2 | Candida albicans | This compound, Mucic acid, Gluconic acid | Jen (MFS) | oup.comoup.comnih.gov |

| KlJen2 | Kluyveromyces lactis | Saccharic acid, Gluconic acid | Jen (MFS) | oup.comnih.gov |

| ScJen1-S271Q (mutant) | Saccharomyces cerevisiae | Saccharic acid | Jen (MFS) | oup.comnih.gov |

| YagG | Escherichia coli | D-Xylonic acid | MFS | nih.gov |

| GntP | Escherichia coli | D-Gluconic acid, D-Xylonic acid | MFS | researchgate.netnih.gov |

| GatA | Aspergillus niger | D-Galacturonic acid | MFS | nih.gov |

The successful engineering of microbial hosts for this compound production will likely involve the overexpression of identified exporters like CaJen2 or the discovery and engineering of novel transporters with higher affinity and specificity. oup.comresearchgate.net Molecular docking studies have begun to identify key amino acid residues, such as Arginine at position 122 in CaJen2 (R122), that are crucial for substrate binding, opening avenues for protein engineering to improve transporter performance. oup.comoup.comnih.gov The continued elucidation of these transport systems is a critical frontier in advancing the metabolic engineering of microbes for the sustainable production of this compound.

Mechanistic Investigations of Xylaric Acid in Biological Systems Non Clinical

Molecular Interactions and Binding Mechanisms of Xylaric Acid

This compound, a C5-dicarboxylic acid, demonstrates specific interactions at the molecular level, particularly with transport proteins. In yeast, members of the Jen family of carboxylic acid transporters have been shown to interact with and transport this compound. Specifically, the transporter CaJen2 from Candida albicans has been identified as capable of transporting this compound. nih.gov Molecular docking studies have provided insights into the binding of this compound to these transporters. For CaJen2, the residue R122 is crucial for binding this compound and other similar substrates. oup.com This interaction is a key aspect of how this compound is recognized and moved across cellular membranes in these organisms. nih.govoup.com

Further computational analysis has been used to predict the interactions of this compound with various protein targets. For instance, in a study related to the therapeutic potential of Wuling capsules, which contain xylaric acids A-D, network pharmacology identified numerous potential protein targets. xiahepublishing.com These targets are implicated in a range of biological pathways, including those related to inflammation and oxidative stress. xiahepublishing.com While these are predictive models, they suggest that this compound's biological effects may be mediated through its binding to a diverse set of proteins. The PubChem database also lists two proteins with 3D structures bound to D-xylaric acid, further indicating its capacity for specific molecular interactions. nih.gov

Enzymatic Modulation and Inhibitory Profiles of this compound

This compound and its derivatives have been shown to modulate the activity of several enzymes. A notable example is its inhibitory effect on the interleukin-1 beta converting enzyme (ICE), also known as caspase-1. chemicalbook.innih.govchemicalbook.com A metabolite produced by the fungal genus Xylaria, initially named this compound (distinct from the C5 dicarboxylic acid), was identified as a competitive and irreversible inhibitor of ICE. nih.gov This inhibition is specific, as the compound was found to be inactive against other enzymes like papain and trypsin. nih.gov The disodium (B8443419) salt of this compound is also utilized in research as an inhibitor of this enzyme. chemicalbook.inchemicalbook.combiosave.com

In other studies, various forms of this compound have demonstrated inhibitory activity against different enzymes. For example, xylaric acids A-C, isolated from a termite nest-derived fungus Xylaria sp., were part of a study that also identified other compounds with acetylcholinesterase (AChE) and α-glucosidase inhibitory activities. researchgate.netmdpi.com While the specific activity of xylaric acids A-C was not detailed in the provided search results, their co-isolation with active compounds suggests a potential for enzymatic modulation. researchgate.netmdpi.com Additionally, coordination complexes of this compound with metals like germanium have been synthesized and studied for their effect on α-L-rhamnosidase activity from various microbial sources, indicating that this compound can be chemically modified to influence different enzymatic systems. researcher.liferesearchgate.net

Cellular Pathway Perturbations Induced by this compound in Model Organisms

In non-clinical model organisms, this compound has been shown to perturb various cellular pathways. In the context of Alzheimer's disease research using network pharmacology, active ingredients from Xylaria nigripes, including xylaric acids A-D, were predicted to modulate several key pathways. xiahepublishing.com These include the phosphoinositide-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, the mitogen-activated protein kinase (MAPK) signaling pathway, and the tumor necrosis factor (TNF) signaling pathway. xiahepublishing.com These pathways are fundamental to cellular processes such as cell survival, inflammation, and stress responses.

The transport of this compound across the cell membrane is a critical step for its intracellular effects. In the yeast Saccharomyces cerevisiae, which is a common model organism, the expression of Jen family transporters enables the uptake of this compound. nih.govoup.com This transport is essential for the microbial production of sugar acids and demonstrates a direct interaction with cellular machinery. oup.comnih.gov Furthermore, studies on the fungus Xylaria necrophora, a soybean pathogen, have identified this compound C as one of the secondary metabolites produced. researchgate.net This compound, along with others, was found to be phytotoxic to soybean, suggesting it perturbs essential cellular pathways in the plant, leading to symptoms like root inhibition. researchgate.net

In Vitro Studies on this compound's Biological Activity and Specificity

In vitro studies have been crucial in elucidating the biological activities and specificity of this compound and its derivatives. A significant finding is the inhibitory activity of a fungal metabolite named this compound against interleukin-1 beta converting enzyme (ICE). nih.gov This inhibition was found to be competitive and irreversible, and importantly, specific, as it did not affect the enzymes papain and trypsin. nih.gov This highlights a selective interaction of this particular this compound with its target enzyme.

The biological activity of this compound is also being explored in the context of its potential as a platform chemical derived from biomass. rbciamb.com.brmdpi.comcelignis.comresearchgate.net Its production from xylitol (B92547) through oxidation is a key area of research in biorefineries. rbciamb.com.brcelignis.comresearchgate.net This positions this compound as a building block for creating other valuable compounds, such as biodegradable polymers. celignis.comgoogle.com

Furthermore, various derivatives and related compounds have shown a range of biological effects in vitro. For example, this compound D, isolated from the endophytic fungus Nectria pseudotrichia, was identified in a study focused on antileishmanial compounds. researcher.lifemdpi.com While some co-isolated compounds showed strong activity, the specific activity of this compound D was not detailed in the provided results. researcher.lifemdpi.com Similarly, xylaric acids A, B, and C were isolated from a Xylaria species associated with a termite nest, and while other compounds from the same source showed enzyme-inhibitory activities, the specific biological activities of these xylaric acids were not specified. researchgate.netmdpi.comnih.gov

Mechanistic Research in Non-Human Biological Models

Research in various non-human biological models has provided insights into the mechanisms of action of this compound and its derivatives.

Microbial Models: In the context of biotechnology, microorganisms are extensively used to study and produce this compound. Yeasts, such as Saccharomyces cerevisiae, have been engineered to express specific transporters, like those from the Jen family, to facilitate the uptake and potential production of this compound. nih.govoup.com This research is fundamental to developing microbial cell factories for the synthesis of valuable sugar acids. nih.gov The metabolism of xylose in various microorganisms, including bacteria and fungi, can lead to the formation of xylonic and xylaric acids, highlighting the role of microbial enzymes in its synthesis. rbciamb.com.brnih.gov

Fungal Models: Fungi, particularly from the genus Xylaria, are a natural source of various this compound-related compounds. researchgate.netmdpi.comnih.gov For instance, a fungal metabolite, also named this compound, was isolated from a Xylaria culture and identified as a specific inhibitor of the interleukin-1 beta converting enzyme. nih.gov Xylaria necrophora, a pathogen of soybean, produces this compound C, which has been shown to have phytotoxic effects, indicating its role in plant-fungus interactions. researchgate.net The fungus Nectria pseudotrichia has been found to produce this compound D, among other compounds with antileishmanial activity. researcher.lifemdpi.com

Plant Models: In plant models, the phytotoxic effects of this compound C from Xylaria necrophora have been observed. researchgate.net Culture filtrates containing this and other secondary metabolites were shown to inhibit root development in soybean, suggesting a mechanism that disrupts essential plant growth processes. researchgate.net

These studies in non-human models are crucial for understanding the synthesis, transport, and biological effects of this compound in various ecological and biotechnological contexts.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of this compound and its analogs influences their biological activity. While direct and extensive SAR studies on this compound itself are not widely reported in the provided search results, related research on similar compounds offers some understanding.

For instance, research on heptelidic acid and its derivatives, which are structurally related to some fungal metabolites co-isolated with this compound D, has provided SAR insights. scielo.br These studies, aimed at evaluating anticancer activity, concluded that both the epoxide and the seven-membered lactone rings are essential for the bioactivity of heptelidic acid. scielo.br This suggests that specific functional groups are critical for the compound's mechanism of action.

In the context of this compound's interaction with transporters, molecular docking studies have identified key amino acid residues responsible for binding. For the CaJen2 transporter, the residue R122 was identified as crucial for interacting with this compound. oup.com This points to the importance of the spatial arrangement of carboxylic acid groups on the this compound molecule for its recognition and transport. The ability of various dicarboxylic acids to be transported by Jen family transporters with different specificities further underscores the role of molecular structure in these interactions. nih.govoup.com

Advanced Analytical Methodologies for Xylaric Acid Quantification and Characterization

High-Resolution Chromatographic Techniques for Xylaric Acid Analysis (e.g., HPLC, GC-MS)

High-resolution chromatography is the cornerstone for the separation and quantification of this compound from intricate mixtures. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile, polar compounds like this compound. rssl.com It separates components in a liquid mobile phase using a solid stationary phase packed into a column. rssl.com For aldaric acids, HPLC analysis often utilizes ion-exchange or reversed-phase columns. A study detailing the development of an Ion Chromatography (IC) method, a subset of HPLC, found it to be a straightforward and effective way to analyze oxidation mixtures containing this compound and other sugar acids. waikato.ac.nz The results from this IC method, which used a Dionex ICS2000 system with an AS11-HC column and suppressed conductivity detection, were comparable to those from GC-MS and traditional HPLC analyses of similar samples. waikato.ac.nz The use of Ultra-High Performance Liquid Chromatography (UHPLC), which employs columns with smaller particle sizes (<2 µm), offers even higher resolution and faster analysis times, making it ideal for complex metabolite profiling. rssl.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and is a powerful tool for identifying and quantifying compounds. nih.gov However, since this compound is a non-volatile polyhydroxy acid, it requires a chemical derivatization step to convert it into a volatile derivative before it can be analyzed by GC. researchgate.net This is typically achieved through silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting volatile compound can then be separated by the GC and identified by its characteristic mass spectrum. researchgate.net GC-MS is particularly useful for confirming the identity of this compound and for resolving it from isomeric compounds that may be difficult to separate by HPLC alone.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Sample Derivatization | Detection | Advantages |

|---|---|---|---|---|

| HPLC/IC | Separation based on polarity or ion-exchange in a liquid mobile phase. rssl.comwaikato.ac.nz | Not typically required. | Conductivity, Refractive Index (RI), UV (if derivatized), Mass Spectrometry (LC-MS). rssl.comnih.gov | Direct analysis of aqueous samples; suitable for non-volatile and polar compounds. rssl.com |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase. rssl.com | Required (e.g., silylation) to increase volatility. researchgate.net | Mass Spectrometry (MS). nih.gov | High sensitivity and specificity; provides structural information from mass spectra. nih.govresearchgate.net |

Spectroscopic Approaches for this compound Structural and Conformational Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. researchgate.net These methods probe the molecule in different ways to build a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. cas.cz Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR would show signals for the protons attached to the three chiral carbons, while ¹³C NMR would reveal distinct signals for the two carboxylic acid carbons and the three hydroxyl-bearing carbons. uvic.ca Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), can establish proton-proton connectivities, confirming the sequence of the CH(OH) groups in the carbon chain. slideshare.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. cas.cz The IR spectrum of this compound would be characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700-1750 cm⁻¹ would indicate the C=O stretching of the carboxyl groups. Additionally, a broad band around 3200-3500 cm⁻¹ would correspond to the O-H stretching of the alcohol functional groups. youtube.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features. slideshare.net When coupled with chromatography (LC-MS or GC-MS), it provides definitive identification. The mass spectrum of derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule's mass, and a characteristic fragmentation pattern resulting from the loss of functional groups, which can be used to confirm its identity. researchgate.net Research on related compounds from the fungus Xylaria sp. has successfully used a combination of NMR, IR, and MS to elucidate the structures of xylaric acids B and D. researchgate.net

Table 2: Spectroscopic Data for this compound Structural Analysis

| Technique | Information Provided | Characteristic Features for this compound |

|---|---|---|

| NMR | Detailed carbon-hydrogen framework and connectivity. cas.cz | Signals for carboxyl, methine (CH-OH) carbons and protons. researchgate.netslideshare.net |

| IR | Identification of functional groups. cas.cz | Broad O-H stretch (acid, alcohol), strong C=O stretch (acid). youtube.com |

| MS | Molecular weight and fragmentation patterns. slideshare.net | Molecular ion peak and specific fragment ions confirming structure. researchgate.net |

Electrochemical Detection and Sensing Platforms for this compound

Electrochemical sensors offer a promising avenue for the rapid, low-cost, and portable detection of various analytes. mdpi.com These platforms work by translating a specific molecular recognition event into a measurable electrical signal, such as a change in current or potential. harvard.edu Common techniques used in these sensors include square wave voltammetry (SWV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). mdpi.commdpi.com

The development of these platforms often involves modifying an electrode surface (e.g., gold or glassy carbon) with a recognition element that has a high affinity for the target molecule. harvard.edumdpi.comfrontiersin.org These elements can include antibodies (for immunosensors), single-stranded DNA or RNA sequences (aptamers for aptasensors), or molecularly imprinted polymers. mdpi.commdpi.com For instance, a universal biosensing platform has been developed using self-assembled tetrahedral DNA nanostructures on a gold electrode, which can be adapted to detect a wide range of molecules, including nucleic acids, proteins, and small molecules. nih.gov

While electrochemical sensing platforms have been successfully developed for a multitude of targets, including other organic acids, food contaminants, and disease biomarkers, specific electrochemical sensors designed and validated for this compound are not yet widely documented in the literature. mdpi.commdpi.com However, the existing technologies provide a strong foundation for creating such a sensor. A future this compound sensor could be designed using an enzyme that specifically reacts with this compound or an aptamer selected for high-affinity binding, which would then be coupled to an electrochemical transducer to generate a signal.

Table 3: Potential Electrochemical Sensing Techniques for this compound

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Voltammetry (DPV, SWV) | Measures current as a function of an applied potential sweep. mdpi.com | Quantification based on the redox reaction of an enzyme-product or a redox label linked to a binding event. frontiersin.org |

| Amperometry | Measures current at a fixed potential. mdpi.com | Continuous monitoring of this compound concentration via an enzymatic reaction that consumes or produces an electroactive species. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the opposition to alternating current at the electrode-solution interface. mdpi.com | Label-free detection, where the binding of this compound to a receptor on the electrode surface changes the interfacial impedance. |

Development and Validation of this compound Assay Systems in Research Contexts

Developing reliable assay systems is critical for studying this compound in research, particularly for applications in biotechnology and materials science. These assays must be validated to ensure they are accurate, precise, and specific for this compound.

One research context involves studying membrane transporters. In a study characterizing carboxylate transporters, this compound was identified as a substrate for the transporter CaJen2. uminho.pt The research involved measuring the uptake of a labeled compound (succinic acid) and observing how it was inhibited by the presence of unlabeled this compound. uminho.pt By plotting the apparent transport rate against different concentrations of this compound, an inhibition constant (Ki) was estimated. uminho.pt This type of competitive inhibition assay is a validated method for confirming substrate-transporter interactions and determining binding affinities.

Another context is in the evaluation of this compound as a functional chemical. A patent for a this compound manufacturing process describes several uses and the assays to validate them. google.com One application is as a chelating agent in detergent formulations. google.com To validate this, its sequestering power for calcium ions was measured at a specific pH and temperature and compared against known standards like sodium citrate. google.com The same patent also describes the use of this compound as a precursor for xylitol (B92547). The success of the synthesis was confirmed by hydrogenating the product and analyzing the resulting mixture for the presence of xylitol, an indirect but effective assay for the starting material's utility. google.com

Table 4: Examples of this compound Assay Systems

| Assay Type | Context | Principle | Validation Method |

|---|---|---|---|

| Transporter Inhibition Assay | Biological Research | Measures the ability of this compound to competitively inhibit the transport of a labeled substrate. uminho.pt | Determination of the inhibition constant (Ki). uminho.pt |

| Chelation/Sequestering Assay | Chemical Application | Quantifies the ability of xylarate to bind metal ions (e.g., Ca²⁺) in solution. google.com | Comparison of sequestering power against industry standards at controlled pH and temperature. google.com |

| Indirect Chemical Conversion | Synthesis Intermediate | Chemically converts this compound to a known, easily detectable product (e.g., xylitol). google.com | Analysis of the final reaction mixture for the presence and quantity of the target product. google.com |

Sample Preparation Strategies for this compound Analysis in Complex Biological and Chemical Matrices

Effective sample preparation is a critical, often rate-limiting, step in the analysis of this compound, especially from complex matrices like fermentation broths, plant extracts, or biological fluids. chromatographyonline.com The goal is to isolate and concentrate this compound while removing interfering substances (e.g., proteins, salts, lipids, other organic acids) that can compromise the accuracy and sensitivity of the final analysis, particularly for techniques like LC-MS. chromatographyonline.comchromatographyonline.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous sample and an organic solvent. mdpi.com For acidic analytes like this compound, the pH of the aqueous phase is typically adjusted to be at least two units below the acid's pKa, ensuring it is in its neutral, uncharged form, which is more soluble in organic solvents. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleanup and concentration. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds can be washed away, and the target analyte is then eluted with a different solvent. chromatographyonline.com For a polar compound like this compound, reversed-phase SPE might be used to retain non-polar interferences while allowing the acid to pass through, or an anion-exchange SPE sorbent could be used to specifically retain the negatively charged xylarate.

Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or cell lysates, PPT is often the first step. It involves adding an organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) to denature and precipitate the proteins, which are then removed by centrifugation. chromatographyonline.com The supernatant, containing this compound, can then be further purified or directly analyzed.

Modern strategies focus on integrating and automating these steps. For example, online SPE can be coupled directly to an HPLC system, allowing for automated sample cleanup and injection, which improves reproducibility and throughput. chromatographyonline.com

Table 5: Sample Preparation Techniques for this compound

| Technique | Principle | Target Matrix | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. chromatographyonline.commdpi.com | Aqueous solutions, fermentation broths. | Simple, effective for removing salts and highly polar/non-polar interferences. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte or interferences onto a solid sorbent. chromatographyonline.commdpi.com | Biological fluids, environmental samples, plant extracts. | High selectivity, can concentrate the analyte, available in various chemistries (ion-exchange, reversed-phase). chromatographyonline.com |

| Protein Precipitation (PPT) | Removal of proteins by denaturation with a solvent or acid. chromatographyonline.com | Plasma, serum, cell lysates. | Fast and simple method for removing the bulk of protein interferences. |

Biotechnological and Industrial Applications of Xylaric Acid in Research and Production

Xylaric Acid as a Platform Chemical in Biorefinery Concepts

This compound is recognized as a key platform chemical that can be derived from biomass, particularly from the hemicellulose fraction of lignocellulosic materials. mdpi.comrsc.org Biorefineries aim to convert renewable biomass into a range of value-added products, and this compound, obtainable from the C5 sugar xylose, is a prime candidate for such integrated processes. rsc.orgrsc.org The production of this compound is a critical step in valorizing the xylose stream, which is the second most abundant sugar in lignocellulosic biomass after glucose. rsc.org

Table 1: this compound Production in Biorefinery Contexts

| Feedstock | Intermediate | Conversion Process | Key Product(s) | Reference |

| Lignocellulosic Biomass | Xylose | Aerobic Oxidation (e.g., Pt/C catalyst) | This compound | mdpi.com |

| Lignocellulosic Biomass | Xylitol (B92547) | Selective Oxidation | This compound | acs.org |

| Biomass Sugars | 5-Ketogluconic Acid | Oxidative Degradation | This compound | smolecule.com |

Role of this compound in Advanced Fermentation Processes and Product Development

While the direct microbial synthesis of this compound is not yet well-established, advanced fermentation processes play a crucial role in producing its precursors, primarily xylose and xylitol, from lignocellulosic hydrolysates. researchgate.net Microorganisms, particularly yeasts like Candida and genetically engineered Saccharomyces cerevisiae, are employed to ferment xylose into xylitol. celignis.comsciepublish.com This biotechnological route is considered more sustainable than chemical hydrogenation. e-bookshelf.de

Metabolic engineering is a key strategy to enhance the efficiency of these fermentation processes. frontiersin.org By modifying the metabolic pathways of microorganisms, researchers aim to increase the yield and productivity of xylitol from xylose. sciepublish.comfrontiersin.org The produced xylitol can then be chemically converted to this compound. e-bookshelf.denih.govnih.gov Furthermore, research is ongoing to develop microbial strains capable of directly converting xylose to this compound, which would streamline the production process significantly. researchgate.net The development of efficient fermentation and downstream processing is vital for making bio-based this compound cost-competitive with petroleum-derived chemicals. ontosight.ai

This compound in Polymer Science and Materials Research

The dicarboxylic acid structure of this compound, combined with its hydroxyl groups, makes it a valuable monomer for the synthesis of novel bio-based polymers. smolecule.comnih.gov It can be used to produce polyamides, polyesters, and polyurethanes with unique properties. nih.govmdpi.comresearchgate.net

Polyhydroxypolyamides (PHPAs): this compound can be polymerized with diamines to create polyhydroxypolyamides. mdpi.comgoogle.com These polymers are of interest due to their potential biodegradability and the presence of hydroxyl groups along the polymer chain, which can be further functionalized. mdpi.com

Polyurethanes: this compound and its derivatives can act as crosslinkers in the formation of polyurethane networks. researchgate.netresearchgate.net For instance, this compound has been reacted with lignin (B12514952) and polyethylene (B3416737) glycol (PEG) to create lignin-based polyurethanes, increasing the bio-based content of the final material. rsc.orgresearchgate.netescholarship.org These materials have shown improved thermal stability. researchgate.netescholarship.org

Polyesters: The reaction of this compound with diols can yield polyesters. nih.gov The hydroxyl groups on the this compound backbone can influence the properties of the resulting polyester, potentially leading to materials with enhanced hydrophilicity or sites for further chemical modification.

The incorporation of this compound into polymers offers a pathway to sustainable materials with tunable properties, finding potential applications in textiles, adhesives, and biomedical products. nih.govgoogle.com

Table 2: Polymers Derived from this compound

| Polymer Type | Monomers | Key Features | Potential Applications | Reference |

| Polyhydroxypolyamide | This compound, Diamines | Biodegradable, Functionalizable hydroxyl groups | Textiles, Plastics, Adhesives | mdpi.comgoogle.com |

| Polyurethane | This compound, Lignin, Isocyanates | High bio-based content, Thermal stability | Foams, Films, Coatings | rsc.orgresearchgate.netescholarship.org |

| Polyester | This compound, Diols | Hydrophilic, Modifiable | Fibers, Packaging | nih.govnih.gov |

Utilization of this compound as a Chemical Precursor in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of other valuable chemicals. celignis.comsmolecule.com Its functional groups—two carboxylic acids and three hydroxyls—allow for a variety of chemical transformations.

One significant application is its potential conversion to glutaric acid. mdpi.comsmolecule.com Glutaric acid is a C5 dicarboxylic acid with applications in the production of polyesters and polyamides. Furthermore, this compound can be a starting material for producing 1,2,4-butanetriol, which is a precursor for energetic materials. researchgate.net The reduction of this compound can lead to the formation of xylitol, a valuable sugar substitute. google.com

The chemical transformations of this compound open up pathways to a range of chemicals that are currently derived from fossil fuels. This positions this compound as a key intermediate in the transition towards a more sustainable chemical industry. mdpi.com

Applications of this compound in Research Reagent Development

In a research context, this compound and its derivatives are utilized as specialized reagents. celignis.com Its structure makes it a useful building block in the synthesis of complex organic molecules and biologically active compounds. ontosight.ai The presence of multiple stereocenters and functional groups allows for the creation of chiral ligands and other sophisticated chemical tools.

This compound's ability to chelate metal ions also makes it a subject of interest in coordination chemistry and for applications where metal sequestration is required. smolecule.com Derivatives of this compound have been employed to create hydrogels with potential applications in cosmetics and other fields. researchgate.netresearchgate.net As research into bio-based chemicals expands, the development of new reagents and synthetic methodologies based on this compound is expected to grow.

Computational and Theoretical Investigations of Xylaric Acid

Quantum Chemical Calculations on Xylaric Acid Molecular Structure, Reactivity, and Conformation

Quantum chemical calculations are instrumental in determining the electronic structure and geometry of molecules. These methods have been applied to study this compound, providing a deeper understanding of its conformational preferences and reactivity.

The conformation of aldaric acids, including this compound, has been investigated using molecular mechanics modeling, such as the MM3(96) force field. umt.edu This involves searching the conformational space to identify the lowest energy structures. umt.edu The theoretical data, such as average 1H vicinal coupling constants, are then compared with experimental NMR data to validate the computational models. umt.edu The lowest energy conformations of related diamides, used as mimics for polyamides derived from this compound, have shown structural details consistent with X-ray crystal data. umt.edu

Quantum chemical parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap are crucial for predicting molecular reactivity. jmaterenvironsci.com While specific studies calculating these for isolated this compound are not abundant in the provided results, the principles of such calculations are well-established. jmaterenvironsci.com For example, in studies of corrosion inhibitors, these parameters help to understand the electron-donating and accepting capabilities of molecules. jmaterenvironsci.com Similar approaches could be applied to this compound to predict its reactivity in various chemical reactions, such as its role in the formation of polymers or its interaction with metal ions.

Molecular Dynamics Simulations of this compound Interactions with Biomolecules and Materials

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov This technique provides valuable insights into the dynamic behavior of molecules and their interactions with their environment, such as biomolecules and materials. researchgate.netresearchgate.netmpg.de

While specific MD simulation studies focusing exclusively on this compound's interactions with biomolecules are not detailed in the provided search results, the principles and applications of this technique are broadly relevant. MD simulations are widely used to understand protein-ligand interactions, conformational changes in proteins, and the stability of biomolecular complexes. researchgate.netresearchgate.net For instance, studies have investigated the interaction of carboxylate transporters with various acids, including this compound, which was found to be an inhibitor of a specific transporter. uminho.pt MD simulations could be employed to visualize the binding mode of this compound to such transporters at an atomic level, revealing the key amino acid residues involved in the interaction.

In Silico Prediction of this compound's Physicochemical Properties and Reactivity Profiles

In silico methods, which involve computer-based simulations and modeling, are increasingly used to predict the physicochemical properties and reactivity of chemical compounds. nih.govresearchgate.net These predictions are valuable for a wide range of applications, from drug discovery to environmental fate modeling. nih.gov

The physicochemical properties of a molecule, such as its octanol-water partition coefficient (logP), water solubility (logS), boiling point, and melting point, can be estimated using quantitative structure-property relationship (QSPR) models. nih.gov These models are developed by identifying correlations between a molecule's structure, often represented by molecular fingerprints, and its experimentally determined properties. nih.gov While a specific QSPR study for this compound is not present in the search results, public databases like PubChem provide computed properties for D-Xylaric acid (CID 1549304), including its molecular weight, XLogP3, and topological polar surface area. nih.gov

| Property | Predicted Value | Source |

| Molecular Weight | 180.11 g/mol | PubChem nih.gov |

| XLogP3 | -2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 5 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 7 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Topological Polar Surface Area | 135 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

Reactivity profiles can also be predicted using computational methods. For example, density functional theory (DFT) calculations can be used to understand the mechanisms of chemical reactions. nih.gov In the context of xylose conversion to xylonic acid and xylitol (B92547), DFT calculations have shown that product desorption can be a rate-limiting step. nih.gov Similar computational studies could be applied to the various reactions involving this compound, such as its synthesis via oxidation of xylose or its use in polymerization, to understand reaction mechanisms and optimize conditions. aiche.orgscience.gov

Cheminformatics Approaches for this compound-Related Compound Discovery

Cheminformatics combines chemistry, computer science, and information science to optimize the process of drug and compound discovery. These approaches involve the analysis of large chemical datasets to identify novel compounds with desired properties.

One powerful cheminformatics tool is feature-based molecular networking (FBMN), which is used to analyze and visualize the chemical diversity within complex mixtures, such as extracts from natural sources. mdpi.com In a study of endophytic fungi associated with cacao and coffee, FBMN was used to explore the chemical constituents of Xylaria grammica. mdpi.com This analysis confirmed the presence of this compound, along with related compounds like grammicin and the methyl ester of this compound. mdpi.com The molecular network generated from this analysis helps in dereplicating known compounds and highlights potentially novel structures for further investigation. mdpi.com This approach demonstrates how cheminformatics can accelerate the discovery of new natural products related to this compound.

Theoretical Studies on this compound Isomerism and Stereochemical Dynamics

This compound is a meso compound, meaning it is achiral despite having chiral centers. chemrj.org This is due to an internal plane of symmetry. chemrj.orgamazonaws.com Theoretical studies of isomerism and stereochemistry are crucial for understanding the properties of such molecules.

The stereochemical theory developed by van't Hoff and Fischer provides the foundational framework for understanding the structure of meso compounds like this compound. chemrj.org this compound is considered a meso heterodimer, and its symmetry is a key determinant of its physical properties. chemrj.orgamazonaws.com The presence of a mirror plane of symmetry is a defining feature of meso compounds. chemrj.org

Theoretical considerations also extend to the various isomers of this compound. Different stereoisomers of aldaric acids, such as ribaric acid, exist and can be distinguished by their unique stereochemistry. nist.gov The stereochemistry of the hydroxyl groups along the carbon chain significantly influences the molecule's conformation and, consequently, its physical properties and how it interacts with other molecules. researchgate.net For example, the stereochemistry of aldaric acid monomers like this compound has been shown to affect the melting points and water solubilities of the polyhydroxypolyamides derived from them. researchgate.net

Environmental Fate and Ecological Roles of Xylaric Acid

Biodegradation Pathways of Xylaric Acid in Natural Ecosystems

The complete biodegradation of this compound in natural ecosystems is presumed to occur through microbial metabolic pathways, although specific enzymatic steps for this compound are not as extensively studied as those for other sugar acids. However, by drawing parallels with the well-characterized catabolism of other aldaric acids, such as D-glucaric acid and meso-galactaric acid, a putative pathway for this compound degradation can be proposed. asm.org

The initial step in the microbial catabolism of aldaric acids typically involves a dehydration reaction. In the case of this compound, a dehydratase would likely convert it to an unsaturated intermediate. This is followed by a series of enzymatic reactions, including aldolase-mediated cleavage, which breaks the carbon-carbon bonds of the sugar acid backbone. These reactions ultimately lead to the formation of central metabolic intermediates, such as pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can then enter the citric acid cycle and be completely oxidized to carbon dioxide and water. asm.org

It is important to note that different microorganisms may employ variations of this general pathway. For instance, in some bacteria, the catabolism of D-glucaric acid involves the key intermediate 2-keto-3-deoxy-gluconate (KDG), which is then cleaved by an aldolase. asm.org A similar intermediate could potentially be formed during this compound degradation.

The table below outlines a hypothetical biodegradation pathway for this compound based on known metabolic routes for other aldaric acids.

| Step | Reaction Type | Putative Enzyme | Description |

| 1 | Dehydration | Aldarate Dehydratase | Removal of a water molecule from this compound to form an unsaturated dicarboxylic acid. |

| 2 | Hydration | Hydratase | Addition of a water molecule to the unsaturated intermediate. |

| 3 | Dehydrogenation | Dehydrogenase | Oxidation of a hydroxyl group to a keto group. |

| 4 | Aldol Cleavage | Aldolase | Cleavage of the carbon chain to yield smaller molecules that can enter central metabolism. |

This table presents a putative pathway and the enzymes are hypothetical, based on analogous pathways for other aldaric acids.

Microbial Ecology and Communities Involved in this compound Transformation

The transformation and degradation of this compound in the environment are primarily carried out by a diverse range of microorganisms, including bacteria and fungi. These microbes possess the necessary enzymatic machinery to utilize this compound as a carbon and energy source.

Bacterial Communities: Several bacterial phyla are implicated in the breakdown of sugar acids. Proteobacteria, in particular, are known to harbor species capable of metabolizing hexuronic and aldaric acids. asm.org Within this phylum, genera such as Pseudomonas and Burkholderia are recognized for their metabolic versatility and ability to degrade a wide array of organic compounds, likely including this compound. e-biotech.de The presence of genes encoding for enzymes involved in sugar acid catabolism in these bacteria supports their role in this compound transformation. asm.org

Fungal Communities: Fungi, especially those involved in the decomposition of lignocellulosic biomass, are also key players in the degradation of this compound precursors and likely this compound itself. White-rot and brown-rot fungi produce a suite of extracellular enzymes that break down complex plant polymers like hemicellulose, releasing xylose which can then be oxidized to this compound. frontiersin.org Fungi from the phyla Ascomycota and Basidiomycota are known to degrade complex organic molecules, including humic substances, and are likely capable of mineralizing this compound. mdpi.comuniovi.es For instance, fungi such as Thermoascus aurantiacus have been shown to completely hydrolyze xylan (B1165943) to its constituent sugars. nih.gov

The table below lists microbial groups that are likely involved in the transformation of this compound in various ecosystems.

| Microbial Group | Phylum | Known Metabolic Capabilities | Potential Role in this compound Transformation |

| Pseudomonas | Proteobacteria | Degradation of various organic acids and sugars. e-biotech.de | Direct metabolism of this compound. |

| Burkholderia | Proteobacteria | Catabolism of hexuronic and aldaric acids. asm.org | Enzymatic breakdown of the this compound molecule. |

| Aspergillus | Ascomycota | Production of enzymes for hemicellulose degradation. | Breakdown of xylans to xylose, a precursor to this compound, and potential subsequent degradation of this compound. |

| Trichoderma | Ascomycota | Production of cellulases and xylanases. | Initial breakdown of biomass to release xylose. |

| White-rot fungi (e.g., Phanerochaete) | Basidiomycota | Lignin (B12514952) and polysaccharide degradation. uniovi.es | Degradation of the entire lignocellulosic matrix, making this compound available for further breakdown. |

Environmental Impact Assessments of this compound Production and Release

The environmental impact of this compound is twofold, encompassing both its production processes and its release into the environment.

Production-Related Impacts: The production of this compound can be achieved through both chemical and biotechnological routes, each with distinct environmental footprints.

Chemical Synthesis: Traditional chemical methods often involve the oxidation of xylose using strong oxidizing agents like nitric acid. researchgate.net While effective, these processes can generate significant environmental concerns, including the emission of nitrous oxides (a potent greenhouse gas) and the need for stringent waste management to handle corrosive and hazardous chemicals. The use of platinum-based catalysts for the aerobic oxidation of xylose offers a more environmentally benign chemical route, operating at neutral pH and lower temperatures, thus reducing energy consumption and hazardous byproducts. smolecule.com

Biotechnological Production: The production of this compound through microbial fermentation is considered a more sustainable alternative. nih.govresearchgate.net This approach utilizes renewable feedstocks like lignocellulosic biomass, which is abundant and does not compete with food crops. rbciamb.com.br However, the environmental impact of this route is dependent on the efficiency of the microbial strain, the energy required for fermentation and downstream processing, and the management of waste streams from biomass pretreatment. nih.gov The use of genetically engineered microorganisms to improve yields and substrate utilization is a key area of research to enhance the environmental profile of bio-based this compound production. nih.govresearchgate.net

A comparative overview of the potential environmental impacts of different production methods is provided in the table below.

| Production Method | Feedstock | Key Environmental Advantages | Key Environmental Concerns |

| Nitric Acid Oxidation | Xylose | High reaction rates. | Use and disposal of a strong acid, emission of greenhouse gases. researchgate.net |

| Catalytic Oxidation | Xylose | Milder reaction conditions, higher selectivity. smolecule.com | Use of precious metal catalysts, potential for catalyst leaching. |

| Microbial Fermentation | Lignocellulosic Biomass | Use of renewable resources, lower energy input compared to some chemical routes. nih.govrbciamb.com.br | Energy and chemical intensity of biomass pretreatment, generation of fermentation byproducts. |

Impact of Release into the Environment: As a naturally derived and biodegradable compound, the release of this compound into the environment is not expected to pose a significant long-term threat. It can serve as a carbon source for soil and aquatic microorganisms, contributing to microbial activity. However, the localized release of high concentrations of this compound could potentially lead to a temporary decrease in pH and an increase in biochemical oxygen demand (BOD) in aquatic systems due to its acidic nature and biodegradability.

Role of this compound in Natural Biogeochemical Cycles

This compound, as a derivative of xylose, is an integral component of the terrestrial carbon cycle. Xylose is a primary constituent of hemicellulose, a major component of plant cell walls. rbciamb.com.br The natural decomposition of plant biomass by microorganisms releases xylose, which can then be oxidized to xylonic acid and subsequently to this compound. rbciamb.com.br

The formation and subsequent degradation of this compound represent a small but significant pathway within the broader carbon cycle. Through its microbial breakdown, the carbon stored in this compound is returned to the atmosphere as carbon dioxide or incorporated into microbial biomass. This process of mineralization is fundamental to nutrient cycling and maintaining ecosystem productivity. researchgate.net

Furthermore, as a dicarboxylic acid, this compound can influence soil chemistry. Its ability to chelate metal ions can affect the bioavailability of essential micronutrients for plants and microorganisms. smolecule.com This chelating property may also play a role in the mobilization and transport of metals in soil and aquatic environments.

The table below summarizes the key roles of this compound in biogeochemical cycles.

| Biogeochemical Cycle | Role of this compound | Mechanism |

| Carbon Cycle | Intermediate in carbon turnover. | Formation from xylose during biomass decomposition and subsequent microbial mineralization to CO2. rbciamb.com.brresearchgate.net |

| Nutrient Cycling | Mobilization of micronutrients. | Chelation of metal ions, potentially increasing their availability to organisms. smolecule.com |

Emerging Research Frontiers and Future Directions in Xylaric Acid Studies

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Xylaric Acid Research

The efficient production of this compound, particularly through biological routes, hinges on a deep understanding of the metabolic pathways involved. Multi-omics technologies are proving to be indispensable tools for unraveling the complex cellular processes that govern the conversion of xylose and other precursors into this compound. sci-hub.senih.gov